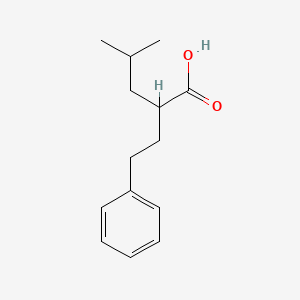

4-Methyl-2-(2-phenylethyl)pentanoic acid

Description

4-Methyl-2-(2-phenylethyl)pentanoic acid is an organic compound with the molecular formula C14H20O2 It is characterized by a pentanoic acid backbone with a methyl group at the fourth position and a phenylethyl group at the second position

Properties

IUPAC Name |

4-methyl-2-(2-phenylethyl)pentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O2/c1-11(2)10-13(14(15)16)9-8-12-6-4-3-5-7-12/h3-7,11,13H,8-10H2,1-2H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHCWJXSPNYCXTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CCC1=CC=CC=C1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

858491-87-9 | |

| Record name | 4-methyl-2-(2-phenylethyl)pentanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-(2-phenylethyl)pentanoic acid typically involves the alkylation of a suitable precursor. One common method is the Friedel-Crafts alkylation of 4-methylpentanoic acid with 2-phenylethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-pressure reactors and advanced separation techniques such as distillation and crystallization ensures the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-(2-phenylethyl)pentanoic acid undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction of the carboxylic acid group can yield alcohols.

Substitution: The phenylethyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary or secondary alcohols.

Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

Pharmaceutical Development

4-Methyl-2-(2-phenylethyl)pentanoic acid is being investigated for its role as a precursor in the synthesis of various pharmaceutical agents. Its structure allows for modifications that can enhance biological activity or alter pharmacokinetic properties.

- Case Study : A study demonstrated that derivatives of this compound exhibit enhanced anti-inflammatory properties when modified at specific positions on the phenyl ring, indicating its potential as a lead compound in developing new anti-inflammatory drugs .

Neuroprotective Effects

Research has indicated that this compound may have neuroprotective effects, making it a candidate for treating neurodegenerative diseases.

- Case Study : In vitro studies showed that this compound can protect neuronal cells from oxidative stress, suggesting its potential application in conditions like Alzheimer's disease .

Synthetic Pathways

The synthesis of this compound can be achieved through various methods, including:

- Alkylation Reactions : Utilizing alkyl halides to introduce the phenylethyl group onto the pentanoic acid backbone.

- Case Study : A novel synthetic route developed in recent research reduced the reaction time significantly while increasing yield, demonstrating a more efficient method for producing this compound .

Derivatives and Their Applications

Derivatives of this compound have been synthesized to explore enhanced biological activities.

| Derivative | Modification | Biological Activity |

|---|---|---|

| Methyl Ester | Esterification at the carboxylic acid | Enhanced lipophilicity and absorption |

| Halogenated | Introduction of halogens on the aromatic ring | Increased potency against specific targets |

Toxicology and Safety Studies

Before advancing to clinical trials, safety profiles must be established. Preliminary toxicological assessments indicate that this compound has a favorable safety margin.

Mechanism of Action

The mechanism of action of 4-Methyl-2-(2-phenylethyl)pentanoic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with active sites of enzymes, influencing their activity. The phenylethyl group may interact with hydrophobic pockets within proteins, affecting their conformation and function.

Comparison with Similar Compounds

Similar Compounds

- 4-Methyl-2-phenylpentanoic acid

- 2-Methyl-4-phenylpentanoic acid

- 4-Methyl-2-(2-methylphenyl)pentanoic acid

Uniqueness

4-Methyl-2-(2-phenylethyl)pentanoic acid is unique due to the presence of both a methyl group and a phenylethyl group on the pentanoic acid backbone. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Biological Activity

4-Methyl-2-(2-phenylethyl)pentanoic acid (commonly referred to as MPEPA) is a compound that has garnered attention in various fields of biological research due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

MPEPA is a fatty acid derivative characterized by its unique structure, which includes a methyl group and a phenylethyl side chain. Its chemical formula is , and it possesses both hydrophobic and hydrophilic properties, making it an interesting candidate for biological interactions.

The biological activity of MPEPA can be attributed to several mechanisms:

- Enzyme Inhibition : MPEPA has been shown to inhibit certain enzymes, which can alter metabolic pathways. For instance, it may interact with enzymes involved in lipid metabolism, potentially influencing energy homeostasis and lipid profiles in biological systems.

- Cell Signaling Modulation : The compound may modulate cellular signaling pathways by interacting with specific receptors or proteins, leading to altered cellular responses. This could have implications for various physiological processes such as inflammation or cell proliferation.

Biological Activities

The following table summarizes the key biological activities associated with MPEPA:

Case Study 1: Anti-inflammatory Effects

A study investigated the anti-inflammatory properties of MPEPA using a murine model of inflammation. The results indicated that administration of MPEPA significantly reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6. This suggests that MPEPA may be beneficial in managing inflammatory diseases.

Case Study 2: Antioxidant Activity

Research has demonstrated that MPEPA exhibits potent antioxidant activity by neutralizing free radicals in vitro. This property was assessed using various assays, including DPPH and ABTS radical scavenging tests, where MPEPA showed superior activity compared to standard antioxidants.

Case Study 3: Neuroprotective Effects

In a neurotoxicity model involving neuronal cells exposed to oxidative stress, MPEPA was found to enhance cell viability and reduce markers of apoptosis. This neuroprotective effect highlights the potential of MPEPA in treating neurodegenerative conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.